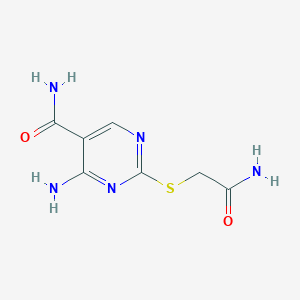

4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-2-(2-amino-2-oxoethyl)sulfanylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2S/c8-4(13)2-15-7-11-1-3(6(10)14)5(9)12-7/h1H,2H2,(H2,8,13)(H2,10,14)(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXARPLMNBPVPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)SCC(=O)N)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thioxopyrimidine derivatives with amino acids or their derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Reaction Mechanisms and Key Transformations

The compound undergoes reactions typical of pyrimidine derivatives, including:

-

Cyclization : Forms fused heterocyclic systems via intramolecular interactions between the amino group and electrophilic carbons .

-

Nucleophilic substitution : The thioether group (-S-) participates in alkylation or arylation reactions with electrophilic reagents .

-

Condensation : Reacts with aldehydes/ketones to form Schiff bases or hydrazone derivatives under mild acidic or basic conditions .

Alkylation Reactions

Condensation with Carbonyl Compounds

Comparative Analysis of Reactivity

Reaction Conditions and Catalysts

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown selective toxicity towards human breast and colon cancer cells, suggesting potential as anticancer agents .

-

Antimicrobial Properties

- The compound has demonstrated promising antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL, indicating its potential as an antimicrobial agent .

Pathogen MIC (µg/mL) Reference E. coli 256 S. aureus 128 -

Enzyme Inhibition

- Preliminary findings suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For instance, it has been noted to inhibit acetylcholinesterase, which is crucial in the context of Alzheimer's disease .

Case Studies

-

Case Study: Anticancer Efficacy

- A study conducted by researchers evaluated the efficacy of 4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through mitochondrial pathways, leading to cell death and reduced proliferation rates .

-

Case Study: Antimicrobial Activity

- Another investigation focused on the antimicrobial properties of this compound and its derivatives. The study highlighted structural modifications that enhanced antimicrobial potency against gram-positive bacteria, establishing a clear correlation between chemical structure and biological activity .

-

Case Study: Enzyme Inhibition Mechanism

- Research exploring the enzyme inhibition capabilities of this compound revealed that it interacts with key amino acids in the active site of acetylcholinesterase, leading to decreased enzyme activity. This suggests potential applications in treating conditions associated with cholinergic dysfunction .

Mechanism of Action

The mechanism of action of 4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins involved in inflammatory and oxidative processes. The compound may also interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly impacts molecular interactions. Key examples include:

*Note: Molecular formula and weight for the target compound are calculated based on structural analysis, as explicit data were unavailable in the provided evidence.

Modifications at Position 5

Physicochemical Data

*Predicted based on substituent chemistry.

Biological Activity

4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a carboxamide group, and a thioether linkage, contributing to its reactivity and biological profile. The compound's molecular formula is C₇H₁₃N₅O₂S, with a molecular weight of 199.28 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, certain pyrimidine derivatives have demonstrated selective inhibition of prostate cancer cells (HTB-81) and mouse melanoma cells (B16) with significant potency .

Table 1: Cytotoxicity of Pyrimidine Derivatives

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| 4-Amino-5-oxo-pyrido[2,3-d]pyrimidine | HTB-81 | 0.06 - 0.08 |

| 4-Amino-5-oxo-pyrido[2,3-d]pyrimidine | B16 | 0.73 |

| Control (Doxorubicin) | Various | Varies |

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against pathogenic bacteria, indicating potential use in treating infections .

3. Anti-inflammatory Effects

The mechanism of action involves the inhibition of specific enzymes and proteins associated with inflammatory pathways. This suggests that the compound may have therapeutic potential in conditions characterized by chronic inflammation.

The biological activity of this compound is believed to stem from its ability to interact with molecular targets involved in cellular processes such as:

- Enzyme Inhibition: The compound may inhibit enzymes related to inflammatory responses.

- Nucleic Acid Interaction: It may affect gene expression by interacting with nucleic acids, thereby influencing cellular functions.

Case Studies

Recent studies have explored various derivatives of this compound in different biological contexts:

Case Study 1: Anticancer Activity

A study conducted on pyrimidine derivatives showed that modifications in the amino and carboxamide groups significantly influenced their cytotoxicity against cancer cells. The most potent compounds were those that maintained the pyrimidine core while introducing specific side chains .

Case Study 2: Antimicrobial Evaluation

In another study, the antimicrobial activity was assessed against strains like Acinetobacter baumannii and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited promising activity, warranting further investigation into their mechanisms and potential clinical applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide?

The compound can be synthesized via nucleophilic substitution of 2-methylthio/benzylthio pyrimidine derivatives with amines. For example, refluxing 2-methylthiopyrimidines (5.0 mmol) with amines (e.g., 2-amino-2-oxoethylamine) in solvents like DMSO:water (5:5) under controlled heating (e.g., overnight) yields the target compound after acidification and crystallization . Key steps include optimizing amine stoichiometry, solvent polarity, and reaction duration to minimize side products.

Q. How is the structural identity of this compound confirmed after synthesis?

Structural confirmation relies on spectroscopic and analytical techniques:

- 1H NMR : Peaks for pyrimidine ring protons (δ 6.5–8.5 ppm), thioether-linked CH2 (δ 3.0–4.0 ppm), and carboxamide NH2 (δ 6.0–7.0 ppm).

- HRMS : Molecular ion peaks matching the calculated mass (e.g., [M+H]+ for C7H10N6O2S: 259.0662).

- X-ray crystallography : Resolves bond lengths and angles, particularly the thioether bridge and pyrimidine-carboxamide planar geometry .

Advanced Research Questions

Q. What strategies improve the yield of this compound during synthesis?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of amines .

- Reaction time : Extended reflux (12–24 hours) ensures complete substitution, as seen in analogs with >80% yields .

- Acidification : Gradual addition of dilute HCl during workup prevents premature precipitation of intermediates .

Q. How does the thioether substituent influence biological activity?

The thioether group enhances membrane permeability and target binding. For example:

- Antimicrobial activity : In analogs like 3-amino-2-(benzylthio)thienopyrimidines, the thioether group increases lipophilicity, improving penetration into bacterial membranes (e.g., inhibition of Pseudomonas aeruginosa with MIC = 32 µg/mL) .

- Enzyme inhibition : The thioether moiety in thieno[2,3-d]pyrimidines facilitates π-π stacking with thymidylate synthase (TS) active sites, as shown in X-ray structures .

Q. What computational methods aid in predicting its reactivity and binding affinity?

- DFT calculations : Optimize ground-state geometries and evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic attack sites .

- Molecular docking : Simulate interactions with targets like TS and dihydrofolate reductase (DHFR). For example, docking studies reveal hydrogen bonding between the carboxamide group and DHFR Asp94 .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from:

- Substituent variations : Minor changes (e.g., aryl vs. alkyl thioethers) alter steric and electronic profiles. Compare analogs like 2-amino-5-(4-fluorophenylthio)thienopyrimidine (IC50 = 0.8 µM for TS) vs. 5-(3,5-dimethoxyphenylthio) derivatives (IC50 = 2.3 µM) .

- Assay conditions : Differences in enzyme sources (e.g., human vs. bacterial DHFR) or buffer pH affect ionization states .

Q. What experimental approaches validate dual inhibition of TS and DHFR?

- Enzyme kinetics : Measure IC50 values using recombinant TS and DHFR. For example, analogs like 2-amino-5-[(2-chlorophenyl)thio]thienopyrimidine show dual inhibition (TS IC50 = 0.5 µM; DHFR IC50 = 1.2 µM) .

- Cellular assays : Compare cytotoxicity in folate-depleted vs. folate-replete media. Dual inhibitors exhibit greater potency in folate-depleted conditions due to folate pathway disruption .

Q. How are structure-activity relationships (SAR) systematically analyzed for this scaffold?

- Analog libraries : Synthesize derivatives with variations in the thioether linker (e.g., alkyl, aryl, heteroaryl) and carboxamide substituents.

- Biological profiling : Test against disease models (e.g., anticancer activity in HCT-116 cells) and correlate with computational descriptors (e.g., LogP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.